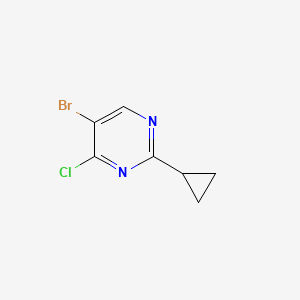

5-Bromo-4-chloro-2-cyclopropylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a multitude of biologically active compounds and functional materials. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the chemistry of life. In the realm of synthetic organic chemistry, the pyrimidine scaffold serves as a versatile building block for the construction of complex molecular architectures. The nitrogen atoms within the ring not only influence its electronic properties but also provide sites for functionalization, making pyrimidines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties.

Role of Halogenation in Modulating Pyrimidine Reactivity

The introduction of halogen atoms onto the pyrimidine ring dramatically alters its chemical reactivity. Halogens, being electronegative, withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced for halogens at the 2, 4, and 6 positions, which are activated towards nucleophilic substitution. The nature of the halogen also plays a role, with the reactivity generally following the order I > Br > Cl > F for leaving group ability in nucleophilic aromatic substitution reactions.

Furthermore, the presence of multiple, different halogen atoms, as seen in compounds like 5-Bromo-4-chloro-2-cyclopropylpyrimidine, introduces regioselectivity into its reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications, making such compounds powerful tools for the synthesis of highly functionalized pyrimidine derivatives. For instance, the carbon-chlorine bond is typically more susceptible to nucleophilic substitution, while the carbon-bromine bond is often the preferred site for metal-catalyzed cross-coupling reactions.

Overview of this compound within the Context of Multifunctional Heterocycles

This compound is a prime example of a multifunctional heterocyclic compound, incorporating several key features that contribute to its synthetic utility. The pyrimidine core provides the essential heterocyclic framework. The chloro and bromo substituents at positions 4 and 5, respectively, serve as versatile synthetic handles for a variety of chemical transformations. The cyclopropyl (B3062369) group at position 2 is a unique feature, as this small, strained ring can impart interesting conformational and electronic properties to the molecule and its derivatives. The presence of these distinct functional groups on a single pyrimidine ring makes this compound a valuable intermediate for the construction of diverse and complex molecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1044767-90-9 nih.gov |

| Molecular Formula | C₇H₆BrClN₂ nih.gov |

| Molecular Weight | 233.49 g/mol nih.gov |

| SMILES | C1CC1C2=NC=C(C(=N2)Cl)Br nih.gov |

| InChI Key | WZGWKODQKGFMRI-UHFFFAOYSA-N google.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGWKODQKGFMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044767-90-9 | |

| Record name | 5-bromo-4-chloro-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactivity

Alternatively, one could envision a route starting from a precursor already containing the cyclopropyl (B3062369) group, such as 2-cyclopropyl-4,6-dihydroxypyrimidine, followed by chlorination and subsequent bromination. For instance, the synthesis of similar structures, like 4-Amino-5-bromo-2-chloropyrimidine, has been achieved starting from 5-bromo-2,4-dichloropyrimidine (B17362).

The reactivity of 5-Bromo-4-chloro-2-cyclopropylpyrimidine is dictated by the electronic nature of the pyrimidine (B1678525) ring and the distinct properties of its substituents. The electron-withdrawing nature of the two nitrogen atoms and the two halogen atoms makes the pyrimidine ring electron-deficient. This electronic characteristic governs its behavior in various chemical reactions.

The two halogen atoms are the primary sites of reactivity. The chlorine atom at the 4-position is expected to be more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 5-position. This is a general trend observed in polyhalogenated pyrimidines. Therefore, reactions with nucleophiles such as amines, alcohols, and thiols would likely result in the selective displacement of the 4-chloro substituent.

The bromine atom at the 5-position, on the other hand, is a prime candidate for participation in transition-metal-catalyzed cross-coupling reactions.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) core is a principal transformation pathway for 5-Bromo-4-chloro-2-cyclopropylpyrimidine. The regioselectivity of these reactions is strongly influenced by the electronic activation provided by the ring nitrogen atoms.

The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the ring nitrogens are electron-deficient, making them susceptible to reaction with nucleophiles. stackexchange.comechemi.com In the case of 2,4-disubstituted pyrimidines, the C4 position is generally more reactive than the C2 position. stackexchange.com This heightened reactivity is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. stackexchange.comstackexchange.com Attack at C4 allows the negative charge to be delocalized onto both ring nitrogen atoms through resonance, which provides significant stabilization. stackexchange.com Frontier molecular orbital theory also supports this observation, indicating that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position, making it the preferred site for nucleophilic attack. stackexchange.comwuxiapptec.com

The general mechanism for SNAr at the C4 position is a two-step addition-elimination process. First, the nucleophile adds to the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Table 1: Representative SNAr Reactions on Dichloropyrimidines at the C4-Position

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,4-dichloropyrimidine | Ammonia | Ethanol (B145695), 100°C | 2-chloro-4-aminopyrimidine | High |

| 2,4-dichloropyrimidine | Sodium methoxide | Methanol, rt | 2-chloro-4-methoxypyrimidine | High |

| 2,4-dichloro-5-nitropyrimidine | Aniline | Ethanol, rt | 2-chloro-5-nitro-4-(phenylamino)pyrimidine | 95% |

This table presents data from analogous systems to illustrate the typical reactivity at the C4 position.

In contrast to the highly activated C4 position, the bromine atom at the C5 position is generally unreactive towards nucleophilic aromatic substitution. The electronic activation by the ring nitrogens does not effectively extend to the C5 position. rsc.org When a nucleophile attacks the C5 carbon, the resulting anionic intermediate cannot be stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms. stackexchange.comechemi.com Consequently, the intermediate is significantly higher in energy, and the activation barrier for the reaction is prohibitively high under typical SNAr conditions. Therefore, the C5-Br bond remains intact during nucleophilic substitution reactions that target the C4-Cl bond.

Given the electronic properties of the pyrimidine ring, there is a clear and predictable hierarchy of reactivity for the halogen substituents in this compound under SNAr conditions. The reaction will occur almost exclusively at the C4 position. The overwhelming electronic preference for nucleophilic attack at C4, combined with the fact that chloride is a good leaving group, ensures high regioselectivity. stackexchange.com The C5 position remains essentially inert to nucleophilic attack. Thus, competitive substitution is not a significant pathway, and reactions with various nucleophiles (such as amines, alkoxides, or thiolates) will selectively yield 4-substituted-5-bromo-2-cyclopropylpyrimidine derivatives.

The mechanism of nucleophilic aromatic substitution does not typically introduce new stereocenters. The reaction proceeds through the formation of a planar, achiral Meisenheimer complex. nih.gov For a substrate like this compound, which is itself achiral, reaction with an achiral nucleophile will result in an achiral product. Therefore, there are no stereochemical implications to consider in such cases. If a chiral nucleophile were to be used, it would lead to the formation of diastereomeric transition states, but this scenario is not commonly explored in standard SNAr applications with this type of substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer an alternative and highly selective method for the functionalization of this compound, targeting the C-Br bond instead of the C-Cl bond.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. Its regioselectivity on polyhalogenated heteroaromatics is primarily determined by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. The established reactivity trend for halogens in this crucial step is I > Br > OTf > Cl. rsc.orgnih.gov

In this compound, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition by a Pd(0) catalyst. This difference in reactivity allows for highly selective cross-coupling reactions to be performed at the C5 position. rsc.org The reaction of 5-bromo-2-chloropyrimidine (B32469) with boronic acids has been shown to proceed selectively at the C5 position, leaving the C-Cl bond untouched. rsc.org This provides a strong precedent for the expected reactivity of this compound. The Suzuki-Miyaura coupling, therefore, provides a complementary method to SNAr, enabling selective modification at the C5 position.

The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-Br

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-chloro-5-phenylpyridine |

| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Aryl-2-chloropyrimidine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

This table presents data from analogous systems to illustrate the typical conditions and selectivity of Suzuki-Miyaura coupling at a C-Br bond in the presence of a C-Cl bond. rsc.orgmdpi.com

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. For this compound, the presence of two different halogen atoms—bromine at the C5 position and chlorine at the C4 position—allows for selective functionalization. Generally, in palladium-catalyzed reactions like the Heck and Sonogashira couplings, the C-Br bond is more reactive than the C-Cl bond. This differential reactivity enables sequential, site-selective couplings.

The Heck reaction involves the coupling of the aryl halide with an alkene. For a substrate like this compound, the reaction would preferentially occur at the C5-Br bond. Under typical Heck conditions—a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base—the C5 position can be arylated or vinylated while leaving the C4-Cl bond intact for subsequent transformations.

The Sonogashira reaction couples the aryl halide with a terminal alkyne, providing a direct route to arylalkynes. Similar to the Heck reaction, the greater reactivity of the C-Br bond dictates that the initial coupling will occur at the C5 position. Copper(I) is often used as a co-catalyst to facilitate the transmetalation step, though copper-free protocols have also been developed to prevent the undesired homocoupling of alkynes.

While specific studies on this compound are not extensively documented, the expected regioselectivity can be inferred from related dihalopyrimidine systems. For instance, studies on 5-bromo-2-chloropyrimidine have shown that Suzuki-Miyaura coupling, a related C-C bond-forming reaction, occurs exclusively at the C5 position.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Site of Reactivity |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | C5-Br |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C5-Br |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, linking amines with aryl halides. This reaction is of immense importance in pharmaceutical chemistry for the synthesis of arylamines. For this compound, this reaction again offers the potential for regioselective functionalization.

The reactivity trend (C-Br > C-Cl) generally holds for Buchwald-Hartwig aminations. By carefully selecting the catalyst, ligand, and reaction conditions, an amine can be coupled at the C5 position, yielding a 5-amino-4-chloro-2-cyclopropylpyrimidine derivative. This intermediate retains the C4-chloro substituent, which can be targeted in a subsequent coupling reaction, potentially with a different amine or another nucleophile, allowing for the synthesis of diversely substituted pyrimidines. The choice of a bulky biarylphosphine ligand is often crucial for achieving high efficiency in these transformations.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine (B17362) | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High |

| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Moderate to High |

Catalyst Design and Ligand Effects in Cross-Coupling

The selectivity and efficiency of cross-coupling reactions on di- and polyhalogenated heterocycles are highly dependent on the catalyst and ligand employed. The choice of ligand can influence which halogen atom undergoes oxidative addition to the palladium center, sometimes even overriding the intrinsic reactivity of the C-X bonds.

For substrates like this compound, conventional palladium catalysts with standard phosphine ligands (e.g., PPh₃) are expected to favor reaction at the more labile C-Br bond. However, the development of specialized ligands, particularly bulky N-heterocyclic carbenes (NHCs) and biarylphosphines (e.g., XPhos, SPhos), has provided tools to control and sometimes reverse this selectivity.

For example, in studies on 2,4-dichloropyridines, very sterically hindered NHC ligands have been shown to promote cross-coupling at the C4 position, which is typically less reactive than the C2 position adjacent to the nitrogen. This "ligand-controlled" selectivity arises because the steric bulk of the ligand can make the approach to the more accessible C5-Br position more difficult, potentially favoring reaction at the C4-Cl site under specific conditions. Furthermore, the use of small coordinating additives like DMSO can sometimes suppress undesired double-functionalization, enhancing selectivity for the mono-coupled product. Therefore, catalyst and ligand selection is a critical parameter for achieving the desired outcome in the sequential functionalization of this molecule.

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained three-membered ring that imparts unique chemical and physical properties to a molecule. While often stable, it can participate in a variety of transformations, particularly under radical or strongly acidic/basic conditions.

Ring-Opening Reactions of the Cyclopropyl Group

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions. This can occur through various mechanisms, including palladium-catalyzed pathways where the cyclopropyl moiety interacts with a carbon-metal bond formed nearby. For aryl cyclopropyl ketones, palladium catalysts have been shown to stereoselectively open the ring to form α,β-unsaturated ketones.

In the context of this compound, while the cyclopropyl ring is generally stable under the neutral or basic conditions of many cross-coupling reactions, certain catalytic systems or harsh conditions could potentially lead to its cleavage. For instance, reactions proceeding through radical intermediates or involving strong Lewis acids could initiate ring-opening. This pathway is often considered a potential side reaction that needs to be controlled to maintain the integrity of the cyclopropyl substituent.

Radical Reactions Adjacent to the Cyclopropyl Ring

The carbon atom of the pyrimidine ring attached to the cyclopropyl group (C2) can be involved in radical reactions. If a radical is generated at a position adjacent to the cyclopropyl ring (a cyclopropylcarbinyl radical), it can undergo a very rapid ring-opening to form a homoallylic radical. This process is often used as a "radical clock" to determine the rates of other radical reactions.

For this compound, conditions that promote radical formation, such as the use of radical initiators or photoredox catalysis, could lead to reactions involving the cyclopropyl moiety. For example, a radical addition to the pyrimidine ring could potentially trigger a cascade involving the opening of the adjacent cyclopropyl ring.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient aromatic system. This deficiency arises from the presence of two electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I effect) on the ring's carbon atoms. This effect significantly reduces the electron density of the aromatic π-system, thereby deactivating the ring towards attack by electrophiles. nih.govgoogle.com Consequently, electrophilic aromatic substitution (EAS) reactions on unactivated pyrimidines are generally difficult to achieve and require harsh reaction conditions. youtube.com

In the specific case of this compound, the pyrimidine nucleus is further deactivated by the presence of two electron-withdrawing halogen substituents: a chloro group at the C4 position and a bromo group at the C5 position. These substituents exacerbate the electron-poor nature of the ring, making it exceptionally resistant to electrophilic attack.

Electrophilic substitution on the pyrimidine ring, when it does occur, preferentially takes place at the C5 position, as it is the most electron-rich carbon atom in the ring. researchgate.net However, in the title compound, this position is already occupied by a bromine atom. Any potential electrophilic substitution would necessitate the displacement of an existing substituent, which is energetically unfavorable compared to substitution at a C-H bond. Given the high level of deactivation and the substitution pattern, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not considered viable transformation pathways for this compound. For electrophilic substitution to proceed on a pyrimidine ring, the presence of strong electron-donating (activating) groups, such as amino (-NH2) or hydroxyl (-OH) groups, is typically required to restore electron density to the ring. researchgate.net

Reactions at the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can function as nucleophiles or basic centers. These characteristics allow for reactions such as alkylation, acylation, and coordination with metal ions. However, the basicity and nucleophilicity of these nitrogen atoms are considerably lower than those in pyridine (B92270) due to the electron-withdrawing influence of the second nitrogen atom. researchgate.net

N-Alkylation and N-Acylation

The nitrogen atoms of this compound can react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively. These reactions result in the formation of quaternary pyrimidinium salts. The reaction typically requires a reactive alkylating agent, and often a base is employed to facilitate the process. la-press.orgias.ac.in

The two nitrogen atoms, N1 and N3, are chemically non-equivalent, which can lead to the formation of a mixture of regioisomers. The regioselectivity of the attack is influenced by both steric and electronic factors. The cyclopropyl group at C2 and the chloro group at C4 create different steric environments around N1 and N3. Electronically, the distribution of electron density on the nitrogen atoms will also direct the incoming electrophile. While specific studies on this compound are not prevalent, research on related chloropyrimidines demonstrates that N-alkylation is a feasible pathway. nih.gov

The table below summarizes representative N-alkylation reactions on substituted pyrimidine systems, illustrating the general conditions and types of products formed.

| Pyrimidine Substrate | Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃, Acetone, r.t. | N1-alkylated product | la-press.org |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | Diethyl 2-bromomalonate | K₂CO₃, Acetone, r.t. | N1-alkylated product | la-press.org |

| Uracil | Alkyl Halide | AS@HTC catalyst, CH₃CN, reflux | N1-alkylpyrimidine | ias.ac.in |

| 4,6-Dichloro-5-methoxypyrimidine | 3-Dimethylamino-1-propyl chloride | Base | Intramolecular SₙAr cyclization product | nih.gov |

N-acylation follows a similar mechanistic principle to N-alkylation, involving the nucleophilic attack of a pyrimidine nitrogen on the electrophilic carbon of an acyl halide or anhydride, leading to the formation of an N-acylpyrimidinium salt.

Coordination Chemistry via Pyrimidine Nitrogen Ligands

The lone pair of electrons on each nitrogen atom allows pyrimidine derivatives to act as ligands in coordination complexes with various metal ions. wikipedia.org Transition metal complexes containing pyridine and its analogues are well-documented. wikipedia.org this compound can coordinate to a metal center in a monodentate fashion through either N1 or N3.

The coordination preference can be influenced by several factors:

Steric Hindrance: The cyclopropyl group at the C2 position and the chloro group at the C4 position may sterically hinder the approach of a metal ion to the adjacent nitrogen atoms. The N1 atom is flanked by the C2-cyclopropyl and C6-H groups, while the N3 atom is flanked by the C2-cyclopropyl and C4-chloro groups. The relative steric bulk will influence which nitrogen is a more accessible coordination site.

Electronic Effects: The electron-withdrawing chloro and bromo substituents decrease the basicity of the nitrogen atoms, making the compound a weaker Lewis base compared to unsubstituted pyrimidine. This can affect the stability and nature of the resulting metal complex.

Studies on related 2-aminopyrimidine derivatives have shown their ability to chelate metal ions such as Fe³⁺ and Cu²⁺, demonstrating the capacity of the pyrimidine core to participate in metal binding. nih.gov The formation of these complexes is often indicated by changes in UV-vis spectra. While specific complexes of this compound have not been detailed in the literature, its potential as a ligand is evident from the extensive coordination chemistry of related nitrogen heterocycles.

The table below lists common coordination geometries and metal ions found in complexes with pyridine-type ligands, which serves as a model for the potential coordination behavior of this compound.

| Metal Ion Example | Common Coordination Geometries | Complex Type Example | Reference |

|---|---|---|---|

| Cu⁺, Ni²⁺, Ag⁺ | Tetrahedral | [M(py)₄]ⁿ⁺ | wikipedia.org |

| Pd²⁺, Pt²⁺, Au³⁺ | Square Planar | [M(py)₄]ⁿ⁺ | wikipedia.org |

| Ti³⁺, Cr³⁺, Rh³⁺, Ir³⁺ | Octahedral | [MCl₃(py)₃] | wikipedia.org |

| Fe³⁺, Cu²⁺ | Various (chelation) | Complexes with 2-aminopyrimidine derivatives | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of 5-bromo-4-chloro-2-cyclopropylpyrimidine is characterized by signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the aliphatic protons of the cyclopropyl (B3062369) substituent.

The pyrimidine ring contains a single proton at the C6 position. Due to the electron-withdrawing effects of the adjacent nitrogen atoms and the halogen substituents, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum.

The cyclopropyl group gives rise to a more complex set of signals. It has one methine proton (CH) and two pairs of diastereotopic methylene (B1212753) protons (CH₂). The methine proton, being adjacent to the pyrimidyl ring, will appear as a multiplet due to coupling with the four neighboring methylene protons. The two sets of methylene protons will also appear as multiplets, further complicated by both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyrimidine) | 8.5 - 8.8 | Singlet (s) | N/A |

| H-1' (Cyclopropyl CH) | 2.2 - 2.5 | Multiplet (m) | |

| H-2'/H-3' (Cyclopropyl CH₂) | 1.1 - 1.4 | Multiplet (m) |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will display seven distinct carbon signals.

The carbon atoms of the pyrimidine ring are expected to resonate at low field due to the influence of the electronegative nitrogen atoms and halogens. The carbon atom C2, bonded to the cyclopropyl group and two nitrogens, will be found at a significant downfield shift. The halogenated carbons, C4 and C5, will also be deshielded, with their exact shifts influenced by the specific halogen attached. The C6 carbon, attached to a hydrogen, will appear at a chemical shift typical for aromatic CH groups in electron-deficient rings.

The cyclopropyl group carbons will resonate in the aliphatic region of the spectrum at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 170 - 175 |

| C-4 (Pyrimidine) | 160 - 165 |

| C-6 (Pyrimidine) | 155 - 160 |

| C-5 (Pyrimidine) | 110 - 115 |

| C-1' (Cyclopropyl CH) | 15 - 20 |

| C-2'/C-3' (Cyclopropyl CH₂) | 10 - 15 |

Note: Predicted values are based on established substituent effects in pyrimidine systems.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the cyclopropyl methine proton (H-1') and the cyclopropyl methylene protons (H-2'/H-3'). sdsu.edu This confirms the integrity of the cyclopropyl ring system. No correlation would be observed for the singlet pyrimidine proton (H-6).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This would allow for the unambiguous assignment of each carbon that has a proton attached. For instance, the signal for the pyrimidine proton (H-6) would correlate with the C-6 carbon signal, and the cyclopropyl proton signals would correlate with their respective carbon signals (H-1' to C-1', and H-2'/H-3' to C-2'/C-3').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The pyrimidine proton (H-6) to the quaternary carbons C-4 and C-5, and to C-2.

The cyclopropyl methine proton (H-1') to the C-2 carbon of the pyrimidine ring, definitively linking the cyclopropyl substituent to the ring.

The cyclopropyl protons (H-1', H-2'/H-3') to other carbons within the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. The presence of bromine and chlorine, both of which have characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum, which serves as a clear indicator of their presence. The monoisotopic mass of this compound (C₇H₆BrClN₂) is 231.94029 Da. uni.lu HRMS analysis would confirm this exact mass, consistent with the proposed molecular formula.

Table 3: Predicted HRMS Data

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 232.94757 |

| [M+Na]⁺ | 254.92951 |

Source: PubChemLite uni.lu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the cyclopropyl group: Cleavage of the bond between the pyrimidine ring and the cyclopropyl group is a probable fragmentation, leading to a significant fragment ion.

Loss of halogen atoms: Sequential or concerted loss of chlorine and/or bromine atoms from the pyrimidine ring would also be an expected fragmentation pathway.

Ring fragmentation: The pyrimidine ring itself may undergo cleavage to produce smaller charged fragments.

Analysis of these fragmentation patterns provides corroborating evidence for the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. Covalent bonds are not static; they undergo various stretching and bending motions at specific quantized frequencies. libretexts.org When the frequency of incident infrared radiation matches the frequency of a specific vibrational mode, the molecule absorbs the radiation, resulting in a peak on the IR spectrum. libretexts.org For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org Raman spectroscopy provides complementary information, with a mode being Raman active if it leads to a change in the molecule's polarizability. researchgate.net

The vibrational spectrum of this compound is complex, with characteristic modes arising from its three main structural components: the pyrimidine ring, the carbon-halogen (C-X) bonds, and the cyclopropyl group.

Pyrimidine Ring: The pyrimidine core gives rise to several characteristic vibrations. These include C-N and C=N stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. ripublication.com The "ring breathing" mode, a symmetric stretching and contracting of the entire ring, is a signature feature in the Raman spectra of pyrimidines and is sensitive to substitution. mdpi.com In-plane and out-of-plane bending vibrations of the ring and its C-H bond occur at lower frequencies. ripublication.com

C-X Bonds (C-Br and C-Cl): The vibrations of the carbon-bromine and carbon-chlorine bonds are found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The C-Cl stretching vibration is typically stronger and found at a higher frequency than the C-Br stretch due to the lower mass of chlorine and the slightly stronger C-Cl bond. C-Cl stretches in aromatic systems are often observed in the 700-800 cm⁻¹ range, while C-Br stretches appear at lower wavenumbers, generally between 600 and 500 cm⁻¹. researchgate.net

Cyclopropyl Group: The cyclopropyl substituent has its own set of distinctive vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are known to occur at higher frequencies than those in unstrained alkanes, typically in the range of 3100-2990 cm⁻¹. youtube.com The strained C-C bonds of the three-membered ring have stretching and scissoring modes that can be found in the 1200-800 cm⁻¹ "fingerprint" region. youtube.comcaltech.edu The presence of these unique high-frequency C-H stretches can be a clear indicator of the cyclopropyl group. youtube.com

Certain bands in the IR and Raman spectra are particularly useful for confirming the presence of specific functional groups within the molecule. For this compound, these diagnostic bands serve as a fingerprint for its structure.

The key diagnostic regions include the high-frequency C-H stretches (~3100-2990 cm⁻¹) for the cyclopropyl group, aromatic C-H stretches (>3000 cm⁻¹), and the C=N/C=C ring stretching region (1600-1400 cm⁻¹). researchgate.netripublication.comyoutube.com The low-frequency region is critical for identifying the halogen substituents, with characteristic absorptions for C-Cl and C-Br stretches. researchgate.net

Table 1: Predicted IR and Raman Diagnostic Bands for this compound This table is generated based on typical frequency ranges for the specified functional groups as found in spectroscopic literature.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Cyclopropyl Ring | 3100 - 2990 | Medium |

| C-H Stretch | Pyrimidine Ring | > 3000 | Medium-Weak |

| C=N, C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Strong |

| Ring Breathing | Pyrimidine Ring | ~1000 | Strong (Raman) |

| C-Cl Stretch | Chloro-substituent | 800 - 700 | Strong (IR) |

| C-Br Stretch | Bromo-substituent | 600 - 500 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure and identify chromophores—the parts of a molecule responsible for its color (or UV absorption).

The primary chromophore in this compound is the substituted pyrimidine ring. Pyrimidine itself exhibits characteristic electronic transitions. rsc.org These include weak n→π* transitions at lower energies (longer wavelengths) and more intense π→π* transitions at higher energies (shorter wavelengths). rsc.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) into an antibonding π* orbital. In pyrimidine, these are typically observed as a weak band at longer wavelengths. rsc.org

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally much stronger than n→π* transitions and occur at shorter wavelengths. rsc.org

Table 2: Predicted UV-Vis Absorption for this compound This table is generated based on known electronic transitions for halogenated pyrimidine derivatives.

| Transition Type | Chromophore | Predicted Wavelength Range (nm) |

| n→π | Pyrimidine Ring (N atoms) | 280 - 340 |

| π→π | Substituted Pyrimidine Ring | 220 - 280 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

As of the latest review, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible literature or crystallographic databases. uni.lu Were such data available, it would provide unambiguous confirmation of the molecular geometry, including the planarity of the pyrimidine ring, the precise bond lengths of the C-Br and C-Cl bonds, the geometry of the cyclopropyl group, and the orientation of the substituent relative to the ring. It would also reveal details about how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π-stacking. mdpi.com

Table 3: Required Data from a Potential X-ray Crystallography Study This table outlines the key parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-Cl, C-N, C-C). |

| Bond Angles | Angles between adjacent bonds, confirming molecular geometry. |

| Torsion Angles | Angles describing the rotation around bonds, defining conformation. |

An In-depth Analysis of this compound

This article provides a focused examination of the chemical compound this compound, structured around its molecular and crystalline characteristics. It is important to note that while this compound is available commercially as a building block in synthetic chemistry, a comprehensive search of public scientific databases reveals a lack of published single-crystal X-ray diffraction data. Consequently, the following sections on specific molecular geometry and intermolecular forces are based on established principles of chemical structure and theoretical expectations, drawing parallels with well-studied analogous compounds.

The definitive structural elucidation of a crystalline compound is achieved through single-crystal X-ray diffraction. In the absence of such experimental data for this compound, the following analysis is based on theoretical considerations and data from comparable molecular systems.

Without experimental crystallographic data, the precise bond lengths and angles of this compound remain undetermined. However, a theoretical analysis based on the hybridizations of the constituent atoms and comparison with known structures allows for a reliable estimation of its molecular geometry.

The core of the molecule is a pyrimidine ring, which is an aromatic heterocycle. In benzene, all C-C bonds are of an intermediate length (approximately 1.39 Å) between a single (1.54 Å) and a double (1.34 Å) bond. sydney.edu.auvaia.com The C-N bonds within a pyrimidine ring are typically shorter, with lengths in the range of 1.32 to 1.35 Å. researchgate.netwikipedia.org The geometry of the ring in this specific compound would be influenced by its substituents. The highly electronegative chlorine and bromine atoms attached to the sp²-hybridized carbons are expected to form bonds with typical lengths for haloarenes, while the cyclopropyl group introduces significant ring strain.

The cyclopropane (B1198618) ring is a three-membered ring with C-C-C bond angles constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to considerable angle strain. utexas.edu This strain results in C-C bonds that are approximately 1.51 Å in length and possess increased p-character, often referred to as "bent bonds". wikipedia.orgsmu.edu

A table of expected bond lengths, based on typical values for these types of chemical bonds, is provided below.

| Bond Type | Expected Length (Å) | Context |

| C-C (aromatic) | ~1.39 | Pyrimidine ring C4-C5 and C5-C6 bonds. sydney.edu.au |

| C-N (pyrimidine) | ~1.33 | Pyrimidine ring C-N bonds. researchgate.netwikipedia.orgiucr.org |

| C-Cl (aromatic) | ~1.74 | Bond between pyrimidine C4 and chlorine. ncert.nic.inquora.com |

| C-Br (aromatic) | ~1.90 | Bond between pyrimidine C5 and bromine. uzh.chresearchgate.net |

| C-C (cyclopropyl) | ~1.51 | Bonds within the cyclopropyl ring. wikipedia.orgsmu.edu |

| C-C (ring-subst.) | ~1.51 | Bond connecting the cyclopropyl ring to the pyrimidine C2. sydney.edu.au |

The bond angles within the pyrimidine ring are expected to deviate from the ideal 120° of a perfect hexagon due to the presence of two nitrogen atoms and the varied electronic effects of the substituents. The internal angles of the cyclopropyl group are fixed at approximately 60°. utexas.edu Key dihedral angles would define the three-dimensional conformation, particularly the angle of rotation of the cyclopropyl group relative to the plane of the pyrimidine ring.

While the precise crystal packing of this compound is unknown, its molecular structure suggests several key intermolecular interactions that would likely govern its solid-state assembly.

Halogen Bonding: A prominent feature of this molecule is the presence of both chlorine and bromine atoms attached to an electron-deficient pyrimidine ring. This arrangement is highly conducive to the formation of halogen bonds. acs.orgnih.gov A halogen bond is a directional, non-covalent interaction where a region of positive electrostatic potential (known as a σ-hole) on the halogen atom is attracted to a Lewis basic site, such as the lone pair of a nitrogen atom on an adjacent molecule. youtube.comyoutube.com It is probable that strong C-Br···N and potentially weaker C-Cl···N interactions play a significant role in the crystal structure, acting as reliable synthons in its crystal engineering. nih.govgeorgiasouthern.edu

Other Interactions: Weaker, less directional forces such as C-H···N, C-H···Cl, and C-H···Br hydrogen bonds involving the C-H bonds of the cyclopropyl group and the pyrimidine ring are also possible, further stabilizing the three-dimensional crystal packing.

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. researchgate.netwikipedia.org Each polymorph, while having the same chemical composition, possesses a unique crystal lattice and, consequently, different physicochemical properties such as solubility, melting point, and stability. nih.gov No polymorphs of this compound have been reported.

However, the molecule possesses key features that make it a strong candidate for exhibiting polymorphism. The combination of a rigid planar core with multiple, distinct sites for intermolecular interactions (two different halogen bond donors, two nitrogen acceptors, and a π-system) offers various possibilities for molecular self-assembly.

From a crystal engineering perspective, the directed assembly of this molecule into different crystalline forms could be achievable by varying crystallization conditions (e.g., solvent, temperature, pressure). youtube.comacs.org For example, a crystallization environment that favors halogen bonding might lead to one polymorph, while conditions that promote π-stacking could result in another. acs.org The competition and interplay between the strong C-Br···N halogen bonds, the weaker C-Cl···N bonds, and π-π stacking would be the primary determinant of which supramolecular synthons are formed and, ultimately, which crystal structure is adopted. The study of such potential polymorphism is critical in fields like pharmaceuticals, where different polymorphs can have different biological activities. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For 5-Bromo-4-chloro-2-cyclopropylpyrimidine, these calculations can reveal the interplay of its distinct substituents—the electron-withdrawing bromo and chloro groups and the strained cyclopropyl (B3062369) ring—on the pyrimidine (B1678525) core.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. epstem.net Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the C-Br and C-Cl bond lengths are expected to be influenced by their attachment to the electron-deficient pyrimidine ring. The orientation of the cyclopropyl group relative to the pyrimidine ring would also be a key outcome, determining potential steric and electronic interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| C4-Cl Bond Length (Å) | 1.735 |

| C5-Br Bond Length (Å) | 1.890 |

| C2-C(cyclopropyl) Bond Length (Å) | 1.485 |

| N1-C2-N3 Bond Angle (°) | 115.8 |

| C4-C5-C6 Bond Angle (°) | 118.2 |

| C(pyrimidine)-C(cyclopropyl)-C(cyclopropyl) Bond Angle (°) | 119.5 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. physchemres.org The energies of the HOMO and LUMO and their distribution across the molecule are critical indicators of its reactivity. epstem.net

For this compound, the HOMO is expected to be located primarily on the electron-rich regions, potentially involving the π-system of the pyrimidine ring and the p-orbitals of the halogen atoms. The LUMO, conversely, would be centered on the electron-deficient sites of the pyrimidine ring, particularly the carbon atoms bonded to the electronegative chlorine and bromine atoms. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. physchemres.orgresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is illustrative and based on typical values for similar substituted pyrimidines. researchgate.net Specific computational data for the target compound is not available.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map of this compound, the electronegative nitrogen atoms of the pyrimidine ring and the halogen atoms would create regions of negative electrostatic potential (typically colored red or yellow). These areas are susceptible to electrophilic attack.

Conversely, the hydrogen atoms of the cyclopropyl group and the pyrimidine ring, as well as the carbon atoms C4 and C5 attached to the halogens, would exhibit positive electrostatic potential (colored blue). These sites represent the electrophilic regions of the molecule, prone to attack by nucleophiles. The MEP analysis is particularly valuable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the delocalization of electron density and the nature of bonding within a molecule. rsc.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis can quantify the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.

Computational Modeling of SNAr Pathways

The presence of two halogen atoms on the electron-deficient pyrimidine ring makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling, again using DFT, can be employed to elucidate the mechanism of such reactions, for example, with an incoming nucleophile like an amine or an alkoxide.

The SNAr reaction on a dihalopyrimidine can proceed through different pathways, with the nucleophile attacking either the C4 (chloro-substituted) or the C5 (bromo-substituted) position. Computational studies can determine the activation energies for both potential pathways. researchgate.netresearchgate.net The reaction typically proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.

By calculating the energies of the reactants, transition states, and the Meisenheimer intermediates for both pathways, it is possible to predict the regioselectivity of the SNAr reaction. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the bromine at the C5 position due to the greater electron-withdrawing nature and activation by the ring nitrogen atoms. Computational modeling can provide quantitative support for this prediction by revealing a lower activation energy barrier for the attack at C4.

Transition State Analysis for Key Transformations

The reactivity of this compound is largely dictated by the presence of the halogen substituents on the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these transformations by characterizing the transition states involved.

General Gibbs Free Energy Profile:

Computational models can predict the Gibbs free energy profile for the SNAr reaction. A typical profile for the reaction of a halopyrimidine with a nucleophile shows two transition states (TS1 and TS2) and one intermediate (INT). researchgate.net

Reactants (RC) to Transition State 1 (TS1): The initial step is the nucleophilic attack on the carbon atom bearing a halogen. This is typically the rate-determining step of the reaction. The energy barrier to reach TS1 is influenced by the electrophilicity of the carbon atom, which is modulated by the electron-withdrawing nature of the pyrimidine nitrogens and the other halogen substituent.

Transition State 1 (TS1) to Intermediate (INT): TS1 leads to the formation of the Meisenheimer intermediate, a resonance-stabilized anionic species. This intermediate lies at a lower energy level than the transition states but is higher in energy than the initial reactants.

Intermediate (INT) to Transition State 2 (TS2): The intermediate then undergoes elimination of the halide ion to re-aromatize the ring. This step requires surmounting a second energy barrier, TS2.

Transition State 2 (TS2) to Products: The final step leads to the formation of the substituted pyrimidine product.

DFT calculations on related 2-halopyrimidine systems with nucleophiles like methanethiolate (B1210775) have shown that the nucleophilic addition to form the Meisenheimer complex is the rate-determining step. researchgate.net The activation energy for this step is sensitive to the nature of the leaving group and the substitution pattern on the pyrimidine ring.

Table 1: Calculated Activation Energies for Nucleophilic Aromatic Substitution on a Model Pyrimidine System

| Reactant (Model System) | Nucleophile | Leaving Group | Calculated Activation Energy (ΔG‡) (kJ/mol) |

| 2-chloropyrimidine | Methanethiolate | Cl⁻ | Data not available |

| 2-bromopyrimidine | Methanethiolate | Br⁻ | Data not available |

| 2-iodopyrimidine | Methanethiolate | I⁻ | Data not available |

Conformational Analysis of the Cyclopropyl Moiety and Pyrimidine Ring

The conformational preferences of this compound are primarily associated with the orientation of the cyclopropyl group relative to the pyrimidine ring. The rotation around the C(pyrimidine)-C(cyclopropyl) single bond is a key conformational process.

The cyclopropyl group itself is a rigid three-membered ring. wikipedia.org Its electronic properties, characterized by significant s-character in the C-H bonds and p-character in the C-C bonds, allow it to engage in electronic interactions with the adjacent pyrimidine ring. wikipedia.org

Computational methods, such as DFT, can be employed to calculate the rotational energy profile around the C(pyrimidine)-C(cyclopropyl) bond. This analysis helps to identify the most stable conformations and the energy barriers between them. The conformation is defined by the dihedral angle between a bond in the cyclopropyl ring and a bond in the pyrimidine ring.

The preferred conformation is a result of a balance between steric and electronic effects. Steric hindrance between the hydrogens of the cyclopropyl group and the substituents on the pyrimidine ring (in this case, the nitrogen at position 1 and the chlorine at position 4) will play a significant role. Electronically, the cyclopropyl group can act as a donor through hyperconjugation, and the stability of the conformation will depend on the alignment of the cyclopropane (B1198618) orbitals with the π-system of the pyrimidine ring.

For a 2-substituted cyclopropyl pyrimidine, two main conformations are generally considered: the "bisected" and the "perpendicular" conformations. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring eclipses the C-C bond of the pyrimidine ring to which it is attached. In the perpendicular conformation, a C-H bond of the cyclopropyl group eclipses the pyrimidine ring's C-C bond. The relative energies of these conformations determine the rotational barrier. Studies on related amine-substituted triazines have shown that rotational barriers around the ring-substituent bond can be significant and are influenced by factors like solvent and protonation state. nih.gov

Table 2: Hypothetical Rotational Energy Barriers for 2-Cyclopropylpyrimidine (B1313821) Derivatives

| Compound | Conformation | Relative Energy (kcal/mol) |

| 2-cyclopropylpyrimidine | Bisected | 0.0 |

| Perpendicular | Data not available |

Note: This table is illustrative. Specific computational data for the rotational barriers in this compound are not available in the reviewed literature.

Molecular Dynamics Simulations (if applicable to non-biological interactions, e.g., in solution or materials)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules like this compound in solution. While specific MD studies on this compound in non-biological contexts are not readily found in the literature, the principles of the technique can be outlined.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule in a solvent, such as water or an organic solvent, an MD simulation can provide insights into:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed. For this compound, this would involve understanding the interactions of the polar nitrogen atoms and halogen substituents with polar solvent molecules, and the hydrophobic interactions of the cyclopropyl group.

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, including the rotation of the cyclopropyl group, and determine the populations of different conformers at a given temperature.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated, which is important for understanding its behavior in solution-phase reactions.

For instance, MD simulations of hydroxyapatite (B223615) nanopores in contact with electrolyte solutions have demonstrated how confinement and solvated ions affect the structural and dynamical properties of water. mdpi.com Similar approaches could be applied to understand the local environment of this compound in various solvents. The use of hybrid Monte Carlo/Molecular Dynamics (MC/MD) methods can also be effective in sampling the occupancy of water in buried sites, a technique that could be adapted to study solvent interactions with the solute. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data. DFT calculations are the most common method for this purpose.

NMR Spectroscopy:

The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of the predicted chemical shifts depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

For this compound, DFT calculations would predict distinct chemical shifts for the cyclopropyl protons and carbons, as well as for the pyrimidine proton and carbons. The calculated shifts can be compared with experimental data to confirm the structure. For example, studies on other pyrimidine derivatives have shown that a good correlation between calculated and experimental chemical shifts can be achieved. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrimidine

| Atom Position (in a model pyrimidine) | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

Note: This table illustrates the format of data comparison. Specific data for this compound is not available in the public literature.

IR Spectroscopy:

The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

The IR spectrum of this compound would be characterized by vibrational modes corresponding to:

C-H stretching and bending of the cyclopropyl group.

C-N and C=C stretching of the pyrimidine ring.

C-Cl and C-Br stretching vibrations.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

5-Bromo-4-chloro-2-cyclopropylpyrimidine serves as a highly functionalized and versatile building block in organic synthesis. The presence of three distinct reactive sites—the bromo and chloro substituents on the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) moiety—allows for a programmed and selective introduction of various functional groups. The differential reactivity of the carbon-halogen bonds is a key feature, with the chloro group at the 4-position being particularly susceptible to nucleophilic substitution.

A notable example of its application is in the synthesis of complex pharmaceutical intermediates. For instance, in the preparation of heteroaryl-substituted pyrazolo-pyridine protein kinase inhibitors, this compound is a key starting material. google.com The synthesis involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopropylmagnesium bromide. google.com This Grignard reaction selectively introduces the cyclopropyl group at the 2-position of the pyrimidine ring, demonstrating the utility of this compound in constructing molecules with precise substitution patterns. google.comgoogleapis.com

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| 5-bromo-2,4-dichloropyrimidine | cyclopropylmagnesium bromide | This compound | Grignard Reaction | google.comgoogleapis.com |

Precursor for Novel Heterocyclic Systems

The structure of this compound is primed for the construction of more complex, fused heterocyclic systems. The presence of leaving groups (bromo and chloro) and the pyrimidine nitrogen atoms facilitate cyclization reactions.

While specific examples of fusion reactions starting directly from this compound to form polycyclic pyrimidines are not extensively documented in publicly available literature, the general reactivity of dihalopyrimidines suggests its potential in this area. Reactions with bifunctional nucleophiles, for instance, could lead to the formation of new rings fused to the pyrimidine core. The sequential displacement of the chloro and bromo groups would be a logical synthetic strategy to achieve such structures.

The utility of this compound as a precursor for pyrimidine-fused heterocycles is demonstrated in its use for synthesizing pyrazolo[3,4-b]pyridine derivatives. google.com In this context, the pyrimidine moiety acts as a scaffold upon which the pyrazole (B372694) and pyridine (B92270) rings are constructed, leading to complex molecules with potential biological activity. google.com

Intermediate in the Synthesis of Agrochemical Scaffolds (excluding specific product performance or safety profiles)

Halogenated pyrimidines are a well-established class of intermediates in the agrochemical industry. The structural motifs present in this compound are found in various herbicidally and fungicidally active compounds. The ability to selectively functionalize the 4- and 5-positions of the pyrimidine ring allows for the synthesis of libraries of compounds for screening in agrochemical discovery programs. Although specific agrochemical products derived directly from this compound are not detailed in the available literature, its structural relationship to known agrochemical building blocks suggests its potential as a key intermediate.

Utility in Ligand Design for Coordination Chemistry

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The synthesis of bespoke ligands for coordination chemistry often relies on the functionalization of heterocyclic scaffolds. The bromo and chloro substituents on this pyrimidine can be replaced with various donor groups through cross-coupling reactions or nucleophilic substitutions, allowing for the creation of mono- or bidentate ligands. The cyclopropyl group can also influence the steric and electronic properties of the resulting metal complexes. There is, however, a lack of specific studies in the searched literature detailing the use of this compound in the synthesis of ligands for coordination chemistry.

Potential in Materials Science (e.g., precursors for polymers, liquid crystals, excluding performance in specific devices)

The rigid, aromatic core of the pyrimidine ring, combined with the potential for functionalization, makes this compound a candidate for investigation in materials science. Pyrimidine-based structures are known to exhibit liquid crystalline properties. By strategically modifying the substituents, it is conceivable to design and synthesize novel liquid crystals derived from this compound. The bromo and chloro atoms could serve as handles to introduce mesogenic groups. Furthermore, the di-functionality of this molecule could potentially be exploited in polymerization reactions to create novel polymers with specific thermal or electronic properties. However, dedicated research on the application of this compound as a precursor for polymers or liquid crystals has not been found in the reviewed sources.

Conclusion and Future Research Directions

Summary of Key Synthetic, Reactivity, and Structural Discoveries

Currently, the primary synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine and its analogs relies on nucleophilic substitution reactions. For instance, the related compound 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is synthesized by reacting 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentylamine. chemicalbook.com This highlights a general strategy where the chlorine atom at the C4 position is more susceptible to nucleophilic displacement than the one at the C2 position. Studies on the regioselectivity of reactions involving similar scaffolds, such as 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, have confirmed that the C4 position is preferentially attacked, leading to the formation of a 4-amino derivative as the main product. researchgate.net This differential reactivity is a cornerstone of its synthetic utility.

The reactivity of the bromine and chlorine atoms imparts significant chemical versatility, allowing for further functionalization. guidechem.com These halogen substituents are crucial for cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules. While specific structural studies like X-ray crystallography for this compound are not widely documented in publicly available literature, analysis of closely related compounds such as 5-bromo-2-chloropyrimidin-4-amine reveals key structural features, including the planarity of the pyrimidine (B1678525) ring and the formation of intermolecular hydrogen bonds that influence crystal packing. researchgate.net

Unexplored Reactivity Profiles and Novel Transformation Opportunities

While the preferential substitution at the C4 position is established, a comprehensive exploration of the reactivity at the C2 (chloro) and C5 (bromo) positions remains an area ripe for investigation. The development of selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at each of these positions, while leaving the others intact, would significantly enhance the molecule's utility as a synthetic scaffold.

Furthermore, the reactivity of the cyclopropyl (B3062369) group itself has not been extensively studied in this context. The cyclopropyl ring can participate in various transformations, including ring-opening reactions under specific conditions, which could lead to novel molecular skeletons. Investigating the interplay between the electron-withdrawing pyrimidine ring and the strained cyclopropyl moiety could uncover unique reactivity patterns and opportunities for developing new chemical transformations.

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research should focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine multiple starting materials to form the target pyrimidine core in a single step would improve atom economy and reduce purification efforts. bohrium.combohrium.com

Green Chemistry Principles: Employing greener solvents, catalyst-based methods, and alternative energy sources like microwave or ultrasonic irradiation can lead to more environmentally benign processes. researchgate.neteurekaselect.com

Catalytic C-H Activation: Direct functionalization of the pyrimidine ring through C-H activation would be a powerful, atom-economical alternative to traditional halogenation-functionalization sequences.

An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and alcohols, showcasing a sustainable approach that generates hydrogen and water as byproducts. nih.gov Adopting similar strategies for halogenated pyrimidines could represent a significant advancement.

Advanced Characterization Techniques for Deeper Structural Understanding

A thorough understanding of the compound's three-dimensional structure and electronic properties is crucial for predicting its reactivity and designing new applications. While foundational techniques provide basic structural information, advanced characterization can offer deeper insights.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure of this compound would provide definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's electronic structure, predict reactivity hotspots (nucleophilic/electrophilic sites), and understand its conformational preferences. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques could further confirm the structure and provide insights into the spatial relationships between different parts of the molecule.

These advanced methods would create a more complete picture of the molecule's physicochemical properties, aiding in the rational design of new synthetic transformations and functional materials.

Expanding Applications in the Design of Novel Organic Scaffolds and Materials

The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, including anticancer and antimicrobial drugs. nih.govgsconlinepress.comresearchtrend.net The unique substitution pattern of this compound makes it an attractive starting point for creating libraries of novel bioactive compounds. Its role as an intermediate in the synthesis of CDK4 inhibitors for treating cell proliferative disorders has been noted. chemicalbook.com

Beyond medicinal chemistry, its rigid, aromatic structure and potential for functionalization make it a candidate for applications in materials science. By strategically modifying the substituents, it may be possible to design:

Organic Semiconductors: Functionalized pyrimidines can be explored for their electronic properties in organic electronics.

Luminescent Materials: Introduction of chromophoric groups could lead to new fluorescent or phosphorescent materials for sensing or imaging applications.

Functional Polymers: Incorporation of the pyrimidine unit into polymer backbones could create materials with unique thermal, electronic, or self-assembly properties.

The diverse reactivity of this compound provides a platform for accessing a wide range of new chemical entities with potential applications across various scientific disciplines.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temp (K) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SnCl₂·2H₂O in HCl | HCl/H₂O | 273 | 6 | 90 | >98 |

(Basic) What spectroscopic characterization methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves the planar pyrimidine ring (r.m.s. deviation: 0.087 Å) and hydrogen-bonding networks (e.g., N7—H72···N3 interactions) .

- NMR spectroscopy : Halogen substituents (Br, Cl) cause distinct deshielding in ¹H/¹³C spectra.

- Mass spectrometry : Molecular ion peaks at m/z 276.56 (M.W.) confirm the molecular formula .

Note : Purity should be validated via GC (>98%) or HPLC .

(Advanced) How can reaction parameters be systematically optimized for synthesizing derivatives of this compound?

Methodological Answer:

Use Design of Experiments (DoE) to minimize trial-and-error:

Factor screening : Identify critical variables (e.g., temperature, solvent ratio) using fractional factorial designs.

Response surface methodology (RSM) : Optimize conditions for maximum yield and purity .

Computational guidance : Quantum chemical calculations predict reaction pathways and transition states, reducing experimental iterations .

Example : In a crotonic acid coupling reaction, diisopropylethylamine (DIPEA) in THF at 4.1 eq. achieves optimal nucleophilic substitution .

(Advanced) How can contradictions between crystallographic data and computational modeling results be resolved?

Methodological Answer:

Validate hydrogen bonding : Compare experimental X-ray H-bond distances (e.g., N7—H71···N1 = 2.12 Å) with density functional theory (DFT) simulations .

Check conformational flexibility : Molecular dynamics (MD) simulations assess ring planarity deviations under thermal motion.

Reconcile steric effects : Substituents like cyclopropyl may introduce torsional strain not captured in static models .

Q. Resolution workflow :